Exodus-2, also known as C-C chemokine ligand 21, is a member of the chemokine family, specifically classified under the C-C chemokines. It plays a critical role in immune responses by mediating lymphocyte trafficking and adhesion. The protein is primarily expressed in secondary lymphoid tissues and is known for its ability to attract T cells and dendritic cells through its interaction with the CCR7 receptor. This chemokine is crucial in both homeostatic and inflammatory processes, influencing the migration of immune cells to sites of infection or inflammation.
Exodus-2 is encoded by the human CCL21 gene, which has been extensively studied for its role in immune system regulation. The gene produces a polypeptide that can exist in multiple isoforms due to alternative splicing. Classified within the C-C chemokine family, Exodus-2 is particularly noted for its involvement in lymphocyte adhesion and migration, making it essential for the proper functioning of the immune system .
The synthesis of Exodus-2 involves several methodologies, including:
The full-length CCL21 gene can be synthesized using techniques like SOE-PCR (Splicing by Overlap Extension PCR), allowing researchers to create constructs that express the desired protein efficiently. The purification process typically involves affinity chromatography to isolate the protein from other cellular components .
Exodus-2 has a characteristic structure typical of C-C chemokines, featuring a conserved four-cysteine motif that is crucial for its biological activity. The three-dimensional structure includes an N-terminal region that is important for receptor binding and activation.
The molecular weight of Exodus-2 is approximately 8 kDa, and it consists of 73 amino acids. Its structure has been elucidated through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its interaction with receptors like CCR7 .
Exodus-2 primarily engages in receptor-ligand interactions that trigger various cellular responses. The main chemical reaction involves the binding of Exodus-2 to the CCR7 receptor on lymphocytes, leading to:
These reactions are typically studied using migration assays where lymphocytes are exposed to gradients of Exodus-2, allowing researchers to quantify cell movement and adhesion under controlled conditions .
The mechanism by which Exodus-2 exerts its effects involves several steps:
Studies have shown that blocking CCR7 significantly reduces lymphocyte migration towards Exodus-2, confirming its role as a key mediator in immune responses .
Exodus-2 exhibits stability under physiological conditions but may require specific storage conditions (e.g., -20°C) to maintain activity over time. Its activity can be affected by factors such as pH and ionic strength.
Quantitative assays have determined that optimal concentrations for biological activity typically range between 10 ng/mL to 100 ng/mL when used in chemotaxis assays .
Exodus-2 has several scientific uses:
Exodus-2 (CCL21), alternatively termed secondary lymphoid-tissue chemokine (SLC) or 6Ckine, is a distinctive CC-chemokine characterized by structural features that underpin its specialized functions in immune cell trafficking.
The mature human CCL21 protein comprises 111 amino acids (aa), with its active form spanning residues S24–P134 [4]. Its canonical sequence is:SDGGAQDCCL KYSQRKIPAK VVRSYRKQEP SLGCSIPAIL FLPRKRSQAE LCADPKELWV QQLMQHLDKT PSPQKPAQGC RKDRGASKTG KKGKGSKGCK RTERSQTPKG P [2] [3]. Key domains include:
Table 1: Key Sequence Features of Human CCL21
Feature | Residue Positions | Functional Significance |
---|---|---|
Signal Peptide | M1–A23 | Secretory targeting |
Core Chemokine Domain | C7–C70 | Receptor binding (CCR7/CXCR3) |
C-terminal Extension | R71–P134 | Extracellular matrix tethering |
GAG-binding Motifs | K/R clusters (R85–K97) | Anchoring to endothelial surfaces |
CCL21 undergoes critical proteolytic processing:
The CCL21 gene (SCYA21) resides at chromosome 9p13.3 in humans:
Table 2: Genomic and Expression Profile of CCL21
Feature | Details | Functional Impact |
---|---|---|
Chromosomal Location | 9p13.3 | Near chemokine cluster (CCL19, CCL25) |
Transcripts | NM_002989.4 (functional) | Encodes 134-aa precursor |
Tissue Expression | Lymphoid tissues > spleen > lung | Tissue-enriched (RPKM: lymph node=1020.3) |
Cancer Expression | Variable (e.g., ↓ in renal cancer) | Prognostic marker (unfavorable in KIRP) |
CCL21 expression is constitutively high in lymphoid organs but dynamically regulated during inflammation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: